molecular formula C14H14N6O3S B2837996 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034369-69-0

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2837996
CAS RN: 2034369-69-0
M. Wt: 346.37
InChI Key: PTTQWNPYSQJESJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, a thiadiazole ring, and a pyridine ring . These types of compounds are often studied for their potential biological activities.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might make it somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds structurally related to the one have been investigated for their antimicrobial and antifungal properties. For instance, studies have shown that certain derivatives exhibit good to moderate antimicrobial activity against various test microorganisms, and some compounds have shown significant anti-fungal activity (Başoğlu et al., 2013; Zou et al., 2001).

Antidiabetic Screening

Novel derivatives have been synthesized and evaluated for their antidiabetic activity through in vitro screenings, such as the α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara et al., 2021).

Nematocidal Activity

Research into 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety has revealed compounds with significant nematocidal activity against specific nematodes, suggesting potential agricultural or pest control applications (Liu et al., 2022).

Anticancer Evaluation

The exploration of N-substituted derivatives has demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential for these compounds in cancer therapy (Ravinaik et al., 2021).

Fluorescent Dye Synthesis

In the field of chemical sensors and fluorescent dyes, ethoxycarbonylpyrene and perylene thioamides derivatives have been utilized to create fluorescent dyes with potential applications in bioimaging and sensing technologies (Witalewska et al., 2019).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, compounds with similar structures have been found to inhibit certain enzymes or receptors .

Safety and Hazards

The safety and hazards of this compound would need to be determined through laboratory testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would likely involve further studying the biological activity of this compound and potentially modifying its structure to enhance its activity or reduce any side effects .

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3S/c1-3-22-10-5-4-9(6-15-10)13-17-11(23-19-13)7-16-14(21)12-8(2)18-20-24-12/h4-6H,3,7H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTQWNPYSQJESJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(N=NS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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